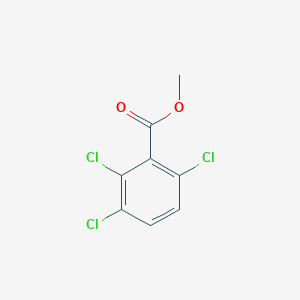

Methyl 2,3,6-trichlorobenzoate

描述

Structure

3D Structure

属性

IUPAC Name |

methyl 2,3,6-trichlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O2/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWDHDKEHFFNQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346248 | |

| Record name | Methyl 2,3,6-trichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2694-06-6 | |

| Record name | Methyl 2,3,6-trichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,3,6-trichlorobenzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JM9JLC9LT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations of Methyl 2,3,6 Trichlorobenzoate

Advanced Esterification Techniques for Carboxylic Acid Precursors

The conversion of 2,3,6-trichlorobenzoic acid to its corresponding methyl ester is a critical step in the synthesis of the target molecule. Various advanced esterification methods have been developed to achieve high yields and purity.

Acid-Catalyzed Esterification Approaches

The direct esterification of 2,3,6-trichlorobenzoic acid with methanol (B129727) in the presence of an acid catalyst is a common and straightforward method for synthesizing methyl 2,3,6-trichlorobenzoate. vulcanchem.com This reaction is a classic example of Fischer-Speier esterification. The process typically involves refluxing the carboxylic acid and an excess of methanol with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. googleapis.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol, acting as a nucleophile, then attacks this activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst. The use of excess methanol helps to shift the equilibrium towards the product side, thereby increasing the yield of the ester.

| Parameter | Condition | Purpose |

| Reactants | 2,3,6-Trichlorobenzoic Acid, Methanol | Formation of this compound |

| Catalyst | Sulfuric Acid (H₂SO₄) | To protonate the carboxylic acid and increase reaction rate |

| Temperature | Reflux | To provide the necessary activation energy for the reaction |

| Solvent | Methanol (in excess) | Acts as both reactant and solvent, and shifts equilibrium |

Mixed Anhydride (B1165640) Methodologies and Reaction Kinetics

The mixed anhydride method, particularly the Yamaguchi esterification, provides a mild and efficient route for the synthesis of esters, including those derived from sterically hindered carboxylic acids. numberanalytics.comorganic-chemistry.org This method involves the reaction of the carboxylic acid with an acyl chloride, such as 2,4,6-trichlorobenzoyl chloride, in the presence of a base like triethylamine (B128534) to form a mixed anhydride. numberanalytics.comwikipedia.org This highly reactive intermediate is then treated with the alcohol, in this case, methanol, often with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), to yield the desired ester. wikipedia.org

The reaction proceeds through the formation of a mixed anhydride, which is more reactive than the parent carboxylic acid. DMAP acts as a nucleophilic catalyst, attacking the less sterically hindered carbonyl group of the mixed anhydride to form a highly reactive acylpyridinium salt. This intermediate is then readily attacked by the alcohol to form the ester with high efficiency. The kinetics of the reaction are generally fast due to the high reactivity of the mixed anhydride and the catalytic effect of DMAP.

Table 1: Key Reagents in Yamaguchi Esterification

| Reagent | Function |

| 2,4,6-Trichlorobenzoyl chloride | Activating agent for the carboxylic acid |

| Triethylamine (Et₃N) | Base to neutralize HCl and facilitate mixed anhydride formation |

| 4-Dimethylaminopyridine (DMAP) | Nucleophilic catalyst to accelerate the esterification step |

Racemization-Suppressed Esterification Strategies

While racemization is not a concern for the achiral this compound, the principles of racemization-suppressed esterification are crucial when dealing with chiral carboxylic acids. Several modern coupling reagents have been developed to minimize or eliminate racemization during ester formation. One such class of reagents is ynamides, which have been shown to facilitate the direct coupling of carboxylic acids with alcohols without detectable racemization. rsc.orgrsc.orgacs.org

The mechanism of ynamide-mediated esterification involves the addition of the carboxylic acid to the ynamide to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with the alcohol to form the ester, with the ynamide-derived byproduct being easily removable. The mild reaction conditions and the nature of the intermediates help to preserve the stereochemical integrity of the chiral center.

Targeted Halogenation and Selective Dehalogenation in Synthesis

The specific substitution pattern of the chlorine atoms on the benzene (B151609) ring of this compound presents a synthetic challenge that can be addressed through regioselective halogenation or selective dehalogenation reactions.

Regioselective Chlorination of Benzoate (B1203000) Derivatives

Achieving the 2,3,6-trichloro substitution pattern on a benzoic acid or benzoate starting material through direct chlorination is challenging due to the directing effects of the substituents on the aromatic ring. The carboxylate group is a meta-director, while existing chlorine atoms are ortho, para-directors. Therefore, direct chlorination of benzoic acid or methyl benzoate often leads to a mixture of isomers.

To achieve the desired regioselectivity, a multi-step synthesis is often required. This might involve starting with a precursor that already has substituents that direct the incoming chlorine atoms to the desired positions. For instance, starting with a molecule that has a directing group at a specific position can guide the chlorination. Subsequent removal or transformation of this directing group would then yield the desired product. The chlorination of 4-amino-2-hydroxy-benzoic acid derivatives has been studied, which after several steps can lead to trichlorinated benzoic acid derivatives. researchgate.net

Copper-Mediated Reductive Dehalogenation Pathways for Substituted Benzoates

An alternative strategy to obtain the desired 2,3,6-trichloro- substitution pattern is to start with a more highly chlorinated benzoic acid derivative and selectively remove specific chlorine atoms. Reductive dehalogenation is a key transformation in this approach. Copper and its compounds have been shown to catalyze dehalogenation reactions of aromatic compounds. mdpi.com

The mechanism of copper-catalyzed reductive dehalogenation can vary depending on the specific copper species and reaction conditions. In some cases, it may involve the formation of an organocopper intermediate, followed by protonolysis to replace the halogen with a hydrogen atom. The reaction conditions, including the solvent, temperature, and the nature of the reducing agent, are critical in controlling the selectivity of the dehalogenation process. While the reductive dehalogenation of chlorobenzoates by microbial means has been studied, chemical methods, including those mediated by copper, offer a more direct and controllable synthetic route. science.gov

Electrochemical Reduction of Chlorinated Methyl Benzoates: Regioselectivity and Side Reactions

The electrochemical reduction of chlorinated methyl benzoates is a significant area of study, revealing insights into dechlorination mechanisms and regioselectivity. Research on various isomers, including methyl monochlorobenzoates, dichlorobenzoates, and methyl 2,3,4-trichlorobenzoate, has demonstrated that the primary reaction is dechlorination. researcher.life The rate and selectivity of this process are heavily dependent on the substitution pattern of the chlorine atoms on the benzene ring. researcher.liferesearchgate.net

In the case of oligo-chloro derivatives, a pronounced regioselectivity is observed. researcher.life This selectivity is guided by the relative stability of the intermediate radical anions formed during the reduction process. Quantum chemical calculations have been performed to understand the reaction mechanism, and the theoretical results align well with experimental observations. researcher.life

Side reactions are also a notable aspect of this electrochemical process. The primary side reactions observed include the hydrogenation of the benzene ring and the reduction of the methoxycarbonyl group, which leads to the formation of a hydroxymethyl group. researcher.life These alternative reaction pathways compete with the desired dechlorination, and their prevalence can be influenced by the specific solvent-supporting electrolyte system used. researcher.life

Table 1: Summary of Electrochemical Reduction of Chlorinated Methyl Benzoates

| Reactant Type | Primary Reaction | Key Observation | Side Reactions |

|---|---|---|---|

| Methyl monochlorobenzoates | Dechlorination | Rate dependent on substitution | Hydrogenation of benzene ring, reduction of methoxycarbonyl group researcher.life |

| Methyl dichlorobenzoates | Dechlorination | Pronounced regioselectivity | Hydrogenation of benzene ring, reduction of methoxycarbonyl group researcher.life |

Novel Synthetic Routes and Derivatization Strategies

Synthesis from Trichloroaniline Derivatives

The synthesis of specific trichlorobenzoate isomers can potentially originate from corresponding trichloroaniline precursors. For instance, 2,4,6-trichloroaniline (B165571) is a known compound used as an intermediate for dyes and various agrochemicals. chemicalbook.comwikipedia.org It can be prepared by the direct chlorination of aniline (B41778) in an anhydrous carbon tetrachloride solution. wikipedia.org

A plausible, though not explicitly detailed in the provided literature for the 2,3,6-isomer, synthetic route from a trichloroaniline to methyl trichlorobenzoate would involve a series of established transformations. This would typically begin with a Sandmeyer reaction, where the amino group of the trichloroaniline is converted into a nitrile (–CN). Subsequent hydrolysis of the nitrile group would yield the corresponding trichlorobenzoic acid. The final step is an esterification reaction, where the trichlorobenzoic acid is treated with methanol, often in the presence of an acid catalyst, to produce the desired methyl trichlorobenzoate. While this general pathway is chemically sound, specific documented industrial routes for this compound often start from different precursors.

Exploration of Industrial Production Methods

Industrial production methods for chlorinated benzoates prioritize efficiency, scalability, and cost-effectiveness. For the related isomer, 2,4,6-trichlorobenzoic acid, an industrial process has been described involving the reaction of 1,3,5-trichlorobenzene (B151690) with carbon tetrachloride to generate 2,4,6-trichlorobenzotrichloride, which is then hydrolyzed with concentrated sulfuric acid. google.com The crude product is subsequently refined through recrystallization from a mixture of glacial acetic acid and water with activated carbon to achieve high purity (99.5%). google.com This method is noted for its simple process, easily controlled conditions, and suitability for large-scale production. google.com

For other isomers like methyl 2,3,5-trichlorobenzoate, industrial-scale esterification is carried out in large reactors under controlled temperature and with continuous stirring to maximize yield and purity. The use of advanced catalysts and purification techniques is also a key feature of enhancing production efficiency. It can be inferred that the industrial production of this compound would similarly involve the large-scale esterification of 2,3,6-trichlorobenzoic acid, likely produced through a highly optimized and cost-effective multi-step synthesis.

Preparation of Related Trichlorobenzoate Isomers

The synthesis of various trichlorobenzoate isomers has been documented through several distinct methods.

Methyl 2,3,5-Trichlorobenzoate : This isomer is synthesized from its corresponding acid, 2,3,5-trichlorobenzoic acid. cymitquimica.com The synthesis of the related 2,3,5-trichlorobenzyl alcohol involves the reduction of 2,3,5-trichlorobenzaldehyde (B1294575) with sodium borohydride (B1222165) in ethanol. prepchem.com

Methyl 2,4,5-Trichlorobenzoate : This compound is available from chemical suppliers and is identified by the CAS number 86569-81-5. apolloscientific.co.ukchemscene.com Its synthesis involves the esterification of 2,4,5-trichlorobenzoic acid.

Methyl 3,4,5-Trichlorobenzoate : A method for preparing this isomer involves the chlorination of methyl 4-chlorobenzoate (B1228818) in 1,2-dichloroethane (B1671644) with aluminum trichloride (B1173362) as a catalyst. googleapis.com The resulting mixture of chlorinated esters is then subjected to selective dehalogenation using copper powder in propionic acid to yield methyl 3,4,5-trichlorobenzoate as a white solid. googleapis.com Another route involves the reaction of neopentyl 3,4,5-trichlorobenzoate with potassium fluoride (B91410) to yield a fluorinated product, illustrating derivatization from this trichloro-scaffold. prepchem.com

Methyl 2,4,6-Trichlorobenzoate : This isomer is typically prepared via the esterification of 2,4,6-trichlorobenzoic acid. oup.com A rapid esterification method uses the mixed anhydride of the acid with 2,4,6-trichlorobenzoyl chloride in the presence of 4-dimethylaminopyridine, which serves as a highly effective catalyst. oup.com

Table 2: Synthesis of Trichlorobenzoate Isomers

| Isomer | Precursor(s) | Key Reagents/Conditions | Reference(s) |

|---|---|---|---|

| Methyl 2,3,5-Trichlorobenzoate | 2,3,5-Trichlorobenzoic acid | Esterification | , cymitquimica.com |

| Methyl 2,4,5-Trichlorobenzoate | 2,4,5-Trichlorobenzoic acid | Esterification | apolloscientific.co.uk, chemscene.com |

| Methyl 3,4,5-Trichlorobenzoate | Methyl 4-chlorobenzoate | 1) Cl₂, AlCl₃; 2) Cu, propionic acid | googleapis.com |

| Methyl 2,4,6-Trichlorobenzoate | 2,4,6-Trichlorobenzoic acid | 2,4,6-Trichlorobenzoyl chloride, 4-dimethylaminopyridine | oup.com |

Advanced Spectroscopic and Chromatographic Characterization of Methyl 2,3,6 Trichlorobenzoate

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural elucidation of Methyl 2,3,6-trichlorobenzoate. It provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of its elemental formula. With a molecular weight of approximately 239.48 g/mol , HRMS can distinguish its exact mass from other compounds with the same nominal mass. nih.gov

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern created by the presence of three chlorine atoms. The two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, exist in a natural abundance ratio of roughly 3:1. This results in a characteristic cluster of peaks for the molecular ion ([M]⁺) and chlorine-containing fragments, which definitively indicates the number of chlorine atoms in the molecule. Electron ionization mass spectrometry would typically show the molecular ion peak as well as fragment ions corresponding to the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis (e.g., 1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity and spatial arrangement of atoms within the this compound molecule.

¹H NMR: The proton NMR spectrum is relatively simple and provides clear information. docbrown.info

Methoxy Group (-OCH₃): A sharp singlet is expected around δ 3.9 ppm. scielo.br This peak is a singlet because there are no adjacent protons to cause splitting.

Aromatic Protons: The benzene (B151609) ring has two remaining protons. These would appear in the aromatic region (typically δ 7.0-8.0 ppm) and would likely be seen as two distinct doublets, as they are adjacent and couple with each other (ortho-coupling).

¹³C NMR: The carbon NMR spectrum provides insight into the carbon framework. Expected signals include:

Carbonyl Carbon (C=O): A signal in the downfield region, around δ 164-168 ppm.

Aromatic Carbons: Six distinct signals in the range of δ 125-140 ppm, corresponding to the three carbons bonded to chlorine and the three bonded to hydrogen or the ester group.

Methoxy Carbon (-OCH₃): A signal further upfield, typically around δ 52 ppm.

The following table summarizes the expected NMR spectral data for this compound.

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | Aromatic C-H | ~7.0 - 8.0 | Doublet |

| ¹H | Aromatic C-H | ~7.0 - 8.0 | Doublet |

| ¹H | Methoxy (-OCH₃) | ~3.9 | Singlet |

| ¹³C | Carbonyl (C=O) | ~164 - 168 | Singlet |

| ¹³C | Aromatic (C-Cl, C-C) | ~125 - 140 | Multiple Singlets |

| ¹³C | Methoxy (-OCH₃) | ~52 | Singlet |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Assessment

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For this compound, the key absorption bands are summarized below. scielo.br

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | Ester | ~1720 - 1740 | Strong |

| C-O Stretch | Ester | ~1140 - 1300 | Strong |

| C-Cl Stretch | Aryl Halide | ~600 - 750 | Medium-Strong |

| C-H Aromatic Stretch | Aromatic Ring | >3000 | Medium-Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The chlorinated benzene ring acts as the primary chromophore. The presence of the chlorine atoms and the ester group on the aromatic ring influences the energy of the π→π* transitions. acs.org This results in characteristic absorption maxima, typically in the 200-320 nm range. nih.govhi.is The exact position and intensity of these peaks can be affected by the solvent used for the analysis. nih.govresearchgate.net

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating this compound from reaction mixtures, assessing its purity, and quantifying its presence in various samples.

Gas Chromatography (GC) is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. When coupled with a detector like a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds, GC can be used for precise quantification and purity assessment.

The combination of Gas Chromatography-Mass Spectrometry (GC-MS) is particularly powerful. researchgate.netjchr.org It allows for the separation of the compound from a mixture based on its retention time, while the mass spectrometer provides definitive identification based on its mass spectrum and fragmentation pattern. This is crucial for distinguishing between different trichlorobenzoate isomers and for detecting trace amounts in complex matrices.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this compound, particularly for samples where volatilization is not suitable. A common approach involves reversed-phase HPLC using a nonpolar stationary phase (like a C8 or C18 column) and a polar mobile phase. nih.gov

A typical mobile phase would consist of a mixture of methanol (B129727) or acetonitrile (B52724) and water, often with a small amount of acid to ensure good peak shape. nih.gov Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance, such as 254 nm or 280 nm. nih.gov This method allows for the accurate quantification of the compound and is widely used for quality control and purity analysis in various products. dtic.milresearchgate.net

Computational Chemistry and Theoretical Studies of Methyl 2,3,6 Trichlorobenzoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the electronic structure, which in turn governs the molecule's reactivity. epstem.netresearchgate.net

For a molecule like Methyl 2,3,6-trichlorobenzoate, these calculations would typically begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. epstem.net From this optimized structure, a wealth of information can be derived. Key parameters include the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions of positive and negative electrostatic potential, indicating sites susceptible to electrophilic and nucleophilic attack, respectively. For this compound, the electron-withdrawing nature of the three chlorine atoms and the ester group would significantly influence the electron distribution on the benzene (B151609) ring, creating electrophilic sites.

Reactivity descriptors derived from these calculations, such as electronegativity, chemical hardness, and softness, can quantify the molecule's reactivity. While specific data for this compound is scarce, studies on a related isomer, Methyl 2,3,5-trichlorobenzoate, have utilized DFT to calculate bond dissociation energies (BDEs). Such calculations help in predicting which bonds are most likely to break in a chemical reaction. For instance, in the 2,3,5-isomer, the C-Cl bond at the 2-position was found to be the most labile. A similar approach for this compound would likely reveal the relative lability of its three C-Cl bonds, influenced by steric and electronic effects.

Table 1: Hypothetical Quantum Chemical Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -7.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 6.3 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 2.5 D | Measure of the overall polarity of the molecule. |

| Most Positive Electrostatic Potential | +35 kcal/mol | Likely site for nucleophilic attack (e.g., near the carbonyl carbon). |

| Most Negative Electrostatic Potential | -20 kcal/mol | Likely site for electrophilic attack (e.g., on the oxygen atoms). |

Note: The values in this table are hypothetical and serve to illustrate the typical output of quantum chemical calculations.

Mechanistic Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. researchgate.net By calculating the potential energy surface of a reaction, chemists can identify intermediates, transition states, and determine the activation energies for each step. This is particularly useful for understanding reactions that are difficult to study experimentally.

While direct mechanistic modeling of reactions involving this compound is not readily found, extensive research on the copper-catalyzed asymmetric hydroboration of a structurally similar substrate, trans-3-hexenyl 2,4,6-trichlorobenzoate, provides a clear example of this approach. nih.govescholarship.org In these studies, DFT calculations were instrumental in understanding the catalytic cycle. nih.govescholarship.org

The research revealed that the reaction proceeds through a series of steps, including the formation of a copper(I) hydride intermediate, insertion of the alkene into the Cu-H bond, and subsequent borylation. researchgate.netnih.govescholarship.org DFT calculations were used to:

Characterize the geometry and energy of the catalyst resting state.

Determine the turnover-limiting step of the catalytic cycle, which was found to be the insertion of the alkene into the copper(I) hydride. nih.govescholarship.org

Explain the regio- and enantioselectivity of the reaction by comparing the activation barriers of different possible reaction pathways. nih.gov

These computational models provide a detailed picture of the reaction at a molecular level, guiding the design of more efficient and selective catalysts. rsc.org A similar computational strategy could be applied to predict the behavior of this compound in various reactions, such as nucleophilic aromatic substitution or hydrolysis of the ester group.

Table 2: Example of Calculated Energy Profile for a Reaction Step

| Species | Relative Free Energy (kcal/mol) | Description |

| Reactants (Substrate + Catalyst) | 0.0 | Starting point of the reaction. |

| Pre-reaction Complex | -5.2 | van der Waals complex between reactants. |

| Transition State | +18.5 | Highest energy point along the reaction coordinate for this step. |

| Intermediate Product | -10.8 | A stable species formed during the reaction. |

Note: This table illustrates a hypothetical energy profile for a single step in a reaction involving a compound like this compound, based on principles from related studies.

Prediction of Spectroscopic Properties through Computational Approaches

Computational chemistry allows for the prediction of various spectroscopic properties, including NMR and IR spectra. scielo.org.zatau.ac.il These predictions are highly valuable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.

The prediction of NMR chemical shifts is commonly performed using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. tau.ac.il The process involves calculating the magnetic shielding tensors for each nucleus in the molecule. These theoretical values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. youtube.com

Similarly, IR spectra can be simulated by calculating the harmonic vibrational frequencies of the molecule. scielo.org.zatau.ac.il The frequencies and intensities of the vibrational modes correspond to the peaks in the IR spectrum. These calculated frequencies are often scaled by an empirical factor to better match experimental data, which accounts for anharmonicity and other effects not fully captured by the harmonic approximation. scielo.org.za

For this compound, computational prediction of its ¹H and ¹³C NMR spectra, as well as its IR spectrum, would be a standard procedure to aid in its characterization. bldpharm.com The predicted spectra could then be compared with experimental data to confirm its structure. thermofisher.com

Table 3: Hypothetical Comparison of Experimental and Computationally Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Experimental δ (ppm) | Predicted δ (ppm) (GIAO/B3LYP/6-31G(d)) |

| Carbonyl (C=O) | 165.2 | 166.0 |

| Methoxy (B1213986) (-OCH₃) | 52.8 | 53.1 |

| C1 (C-COOCH₃) | 133.5 | 134.2 |

| C2 (C-Cl) | 132.1 | 132.8 |

| C3 (C-Cl) | 130.9 | 131.5 |

| C4 | 128.4 | 128.9 |

| C5 | 126.7 | 127.3 |

| C6 (C-Cl) | 134.8 | 135.5 |

Note: This table is a hypothetical representation to illustrate the correlation between experimental and computationally predicted NMR data.

Computational Investigations of Molecular Interactions and Catalysis

Beyond studying isolated molecules, computational methods are extensively used to investigate how molecules interact with each other, for example, in solution or within the active site of a catalyst. colab.wssemanticscholar.org These studies are crucial for understanding catalysis, drug design, and material science. researchgate.netresearchgate.netmdpi.com

In the context of catalysis, computational studies can reveal the non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that orient a substrate within a catalyst's active site, influencing the reaction's outcome. The previously mentioned studies on copper-catalyzed hydroboration of a trichlorobenzoate-containing substrate are a prime example. nih.govescholarship.org DFT calculations in those studies showed how the electronic properties of the ligands on the copper catalyst influence its reactivity and selectivity. nih.govrsc.org

For this compound, computational investigations could be employed to study its interactions with various catalysts. For instance, in a reductive dehalogenation reaction, modeling could show how the molecule adsorbs onto a metal surface or coordinates with a metal complex. epa.gov Such studies would analyze the binding energy, the change in molecular geometry upon binding, and the electronic perturbations that activate the C-Cl bonds for cleavage. These insights are vital for the rational design of new catalysts for environmental remediation or synthetic applications. mdpi.com

Chemical Reactivity and Derivative Chemistry of Methyl 2,3,6 Trichlorobenzoate

Nucleophilic Substitution Reactions Involving Chlorine Atoms on the Benzene (B151609) Ring

The chlorine atoms on the benzene ring of methyl 2,3,6-trichlorobenzoate are generally unreactive towards nucleophilic aromatic substitution. This is due to the electron-rich nature of the aromatic ring and the strength of the carbon-chlorine bond. However, under forcing conditions of high temperature and pressure, or in the presence of a strong nucleophile and a suitable catalyst, these reactions can occur. The reactivity of the chlorine atoms is influenced by their position on the ring. The chlorine atom at the 2-position is sterically hindered by the adjacent ester group and the chlorine at the 6-position, which can reduce its reactivity. Conversely, the electron-withdrawing effect of the ester group can activate the chlorine atoms at the ortho and para positions to nucleophilic attack.

In a nucleophilic substitution reaction, a nucleophile, which is a species with an unshared electron pair, reacts with the substrate by replacing a leaving group. bits-pilani.ac.in In the case of this compound, the chlorine atoms act as leaving groups. The reaction mechanism typically involves the formation of a Meisenheimer complex as a resonance-stabilized intermediate.

| Reaction Type | General Conditions | Expected Products |

| Nucleophilic Aromatic Substitution | High temperature, high pressure, strong nucleophile (e.g., NaOH, NaOCH₃) | Chlorines replaced by nucleophile (e.g., hydroxyl, methoxy (B1213986) groups) |

Reduction Chemistry of the Ester Group and Aromatic Ring

The reduction of this compound can proceed via two main pathways: reduction of the ester group and reduction (dechlorination) of the aromatic ring. The choice of reducing agent and reaction conditions determines the outcome of the reaction.

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will typically reduce the ester group to a primary alcohol, yielding (2,3,6-trichlorophenyl)methanol. This reaction is a standard transformation in organic synthesis.

The chlorine atoms on the aromatic ring can be removed through catalytic hydrogenation. This process, known as hydrodechlorination, typically employs a transition metal catalyst such as palladium on carbon (Pd/C) and a source of hydrogen gas. The reaction can proceed in a stepwise manner, and controlling the reaction conditions can potentially lead to the selective removal of one or more chlorine atoms, although this can be challenging. Complete reduction can lead to the formation of methyl benzoate (B1203000) or even benzoic acid if the ester is hydrolyzed under the reaction conditions. Electroreduction studies on methyl trichlorobenzoates have shown that dechlorination rates are affected by the substituent positions due to steric and electronic effects. Competing reactions can include the hydrogenation of the aromatic ring to a cyclohexane (B81311) derivative.

| Reducing Agent/Method | Target Functional Group | Primary Product |

| Lithium aluminum hydride (LiAlH₄) | Ester | (2,3,6-trichlorophenyl)methanol |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Chlorine atoms | Partially or fully dechlorinated methyl benzoates |

| Electroreduction | Chlorine atoms | Dechlorinated products |

Oxidation Reactions of the Methyl Group and Aromatic Core

The oxidation of this compound is challenging due to the presence of the electron-withdrawing chlorine atoms, which deactivate the aromatic ring to oxidative degradation. The methyl ester group is also relatively stable to oxidation.

Under harsh oxidative conditions, such as treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid at elevated temperatures, the aromatic ring can be cleaved. However, selective oxidation of the methyl group of the ester is not a typical reaction. Instead, the entire ester group could be hydrolyzed to a carboxylic acid under these conditions, followed by potential degradation of the aromatic ring. A patent for a related compound describes the synthesis of trichlorobenzoic acid derivatives through the oxidation of a trichlorobenzene. vulcanchem.com

Synthesis of Novel Derivatives and Functionalized Analogues

The synthesis of novel derivatives from this compound can be achieved by targeting the ester functional group. The most common reaction of the ester group is hydrolysis to the corresponding carboxylic acid, 2,3,6-trichlorobenzoic acid. This is typically carried out under acidic or basic conditions.

Once the carboxylic acid is formed, it can serve as a versatile precursor for a variety of other functional groups. For instance, it can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is highly reactive and can be used to synthesize amides by reacting with amines, or other esters by reacting with different alcohols.

Furthermore, the carboxylic acid can be used to form salts by reacting with a base. For example, a patent describes the formation of the dimethylamine (B145610) salt of 2-methoxy-3,6-dichlorobenzoic acid. google.com While a different molecule, this illustrates a common reaction pathway for benzoic acid derivatives.

| Starting Material | Reagent(s) | Product Class |

| This compound | H₃O⁺ or OH⁻ | 2,3,6-Trichlorobenzoic acid |

| 2,3,6-Trichlorobenzoic acid | SOCl₂ or (COCl)₂ | 2,3,6-Trichlorobenzoyl chloride |

| 2,3,6-Trichlorobenzoyl chloride | R-NH₂ (Amine) | N-substituted-2,3,6-trichlorobenzamide |

| 2,3,6-Trichlorobenzoyl chloride | R-OH (Alcohol) | Alkyl 2,3,6-trichlorobenzoate |

| 2,3,6-Trichlorobenzoic acid | Base (e.g., NaOH) | Sodium 2,3,6-trichlorobenzoate |

Environmental Degradation and Biotransformation Pathways of Methyl 2,3,6 Trichlorobenzoate

Microbial Degradation Mechanisms in Aerobic and Anaerobic Environments

The microbial breakdown of methyl 2,3,6-trichlorobenzoate proceeds through distinct mechanisms depending on the presence or absence of oxygen.

Under anaerobic conditions, reductive dehalogenation is a predominant mechanism for the transformation of chlorinated aromatic compounds like 2,3,6-trichlorobenzoate. asm.orgepa.gov This process involves the removal of chlorine atoms and their replacement with hydrogen atoms, leading to less chlorinated and generally less toxic intermediates. epa.gov This reaction is catalyzed by microbial consortia found in environments such as lake sediments and flooded soils. asm.orgpageplace.de Specific anaerobic bacteria, such as those from the genus Desulfitobacterium, have been identified as key players in the reductive dehalogenation of various chlorinated aromatic compounds. asm.orgnih.gov For instance, Desulfitobacterium hafniense strain PCP-1 can dechlorinate a wide range of chlorophenols at ortho, meta, and para positions. asm.orgnih.gov While direct evidence for pure cultures degrading this compound is limited, the activity of these dehalogenating bacteria on structurally similar compounds suggests their potential involvement. The process of reductive dehalogenation is often an initial and crucial step, rendering the molecule more susceptible to subsequent degradation. epa.gov

The key enzymes responsible for reductive dehalogenation are known as reductive dehalogenases (RDases). frontiersin.orgmdpi.com These enzymes are typically membrane-associated, oxygen-sensitive, and contain a corrinoid and iron-sulfur clusters as cofactors. asm.orgmdpi.com RDases belong to the CprA/PceA family and are responsible for the hydrogenolytic reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom. asm.org Several RDases have been purified and characterized from various Desulfitobacterium species, demonstrating their role in the dechlorination of chloroaromatic compounds. asm.org For example, a novel RDase from Desulfitobacterium hafniense strain PCP-1 has shown high affinity for highly chlorinated phenols. asm.orgnih.gov While specific RDases for this compound have not been explicitly characterized, the broad substrate specificity of known RDases suggests they could act on this compound. nih.gov The induction of these enzymes often requires the presence of the halogenated molecule, as demonstrated by the rapid dehalogenation activity observed only in cell extracts from cultures grown with the halogenated compound. epa.gov

In aerobic environments, the degradation of chlorinated aromatic compounds often proceeds through oxidative pathways. Once some or all of the chlorine atoms are removed, the resulting aromatic ring can be cleaved by oxygenase enzymes. Dioxygenases and monooxygenases play a critical role in this process by incorporating oxygen atoms into the aromatic ring, leading to the formation of catechols or substituted catechols. These dihydroxylated intermediates are then susceptible to ring cleavage, which can occur via either an ortho or meta cleavage pathway, catalyzed by intradiol and extradiol dioxygenases, respectively. This cleavage breaks open the aromatic ring, forming aliphatic acids that can then enter central metabolic pathways like the tricarboxylic acid cycle. For instance, the degradation of 3-chlorobenzoate (B1228886) by some bacteria proceeds through the formation of chlorocatechols, which are then subject to ring cleavage. oup.comasm.org

Enzymatic Dehalogenation: Characterization of Reductive Dehalogenases (RDases) and Other Enzymes

Cometabolism of this compound by Specific Microorganisms

Cometabolism is a process where a microorganism transforms a compound (the co-metabolite) without deriving energy or nutrients from it, often in the presence of a growth-supporting substrate. nih.govepa.gov The herbicide 2,3,6-trichlorobenzoate has been shown to be subject to cometabolism by certain bacterial species. nih.govcdnsciencepub.comscispace.com For example, studies have demonstrated that bacterial cells can convert a significant percentage of 2,3,6-trichlorobenzoate to other compounds through cometabolism. cdnsciencepub.com This process is particularly relevant for xenobiotic compounds that are resistant to direct microbial attack. A mixed culture of bacteria, for instance, was found to be unable to grow on 2,3,6-trichlorobenzoate but could co-metabolize it in the presence of other substrates. researchgate.net

Identification and Characterization of Biodegradation Intermediates

The degradation of 2,3,6-trichlorobenzoate under methanogenic conditions has been shown to proceed via reductive dechlorination. pageplace.de In studies of the cometabolism of 2,3,6-trichlorobenzoate, 3,5-dichlorocatechol (B76880) has been identified as a metabolic product. cdnsciencepub.com The formation of various chlorinated and non-chlorinated intermediates is a key feature of the biotransformation of this compound. The specific intermediates formed depend on the microbial species involved and the environmental conditions. For example, in the degradation of other chlorobenzoates, intermediates such as chlorosalicylates and chlorocatechols have been identified. asm.org

Influence of Environmental Parameters on Biotransformation Kinetics and Pathways

The rate and pathway of this compound biotransformation are significantly influenced by various environmental parameters. epa.gov These factors include temperature, pH, redox potential, and the presence of other organic compounds. epa.govresearchgate.net For instance, anaerobic degradation processes like reductive dehalogenation are favored in low redox potential environments. epa.gov Temperature can have a profound effect on microbial activity and enzyme kinetics, with optimal temperature ranges for the degradation of specific compounds. researchgate.net The presence of easily degradable organic matter can sometimes enhance the cometabolism of recalcitrant compounds, but in other cases, it may be preferentially consumed, delaying the degradation of the target compound. asm.org Furthermore, the acclimation of microbial populations is often a prerequisite for the degradation of xenobiotics, with lag periods observed before significant transformation occurs. epa.govasm.org

Structure Activity Relationship Sar Studies in Chemical and Biological Systems

Influence of Chlorine Substitution Pattern on Reactivity and Transformation

The reactivity and subsequent transformation of chlorobenzoate compounds are significantly dictated by the number and position of chlorine atoms on the benzene (B151609) ring. In the case of Methyl 2,3,6-trichlorobenzoate, the specific arrangement of chlorine substituents at the ortho, meta, and para positions relative to the methyl ester group creates a unique electronic and steric profile that governs its susceptibility to chemical and biological degradation.

The microbial reductive dehalogenation of chlorinated benzoates is a critical first step in their anaerobic biodegradation. epa.govasm.org The position of the chlorine atom is a key determinant of the dehalogenation rate. Generally, chlorine atoms at the meta position are more readily removed, followed by those at the ortho and para positions. epa.gov For this compound, this suggests a complex dehalogenation sequence. The presence of chlorine atoms in both ortho (positions 2 and 6) and meta (position 3) locations influences its degradation profile.

Studies on the electrochemical reduction of various methyl chlorobenzoates have confirmed that the rate of dechlorination is highly dependent on the substitution pattern, with significant regioselectivity observed for oligo-chloro derivatives. researchgate.net The steric hindrance created by the two chlorine atoms at the ortho positions (2 and 6) in this compound can affect its reactivity. It is suggested that the 2,3,6-isomer may exhibit reduced reactivity compared to other isomers, such as methyl 2,3,5-trichlorobenzoate, due to the closer proximity and greater steric crowding of the substituents.

Furthermore, the electronic effects of substituents play a role. Attempts to correlate dechlorination rates of 3-chlorobenzoate (B1228886) analogs with Hammett equation constants, which quantify electronic effects, have not yielded a simple correlation. asm.org This indicates that the mechanism is complex and cannot be described as a straightforward nucleophilic or electrophilic substitution reaction. asm.org However, the observation that electron-donating groups like amino or hydroxy at the para-position can inhibit dechlorination suggests that the rate-limiting step may involve a nucleophilic attack on the electron cloud of the benzene ring. asm.org

| Isomer/Analog | Key Structural Feature(s) | Observed Reactivity/Transformation Trait | Citation |

| This compound | Two ortho-chlorines (C2, C6), one meta-chlorine (C3) | Potentially reduced reactivity due to steric hindrance from ortho substituents. | |

| General Chlorobenzoates | Varied chlorine positions | Dehalogenation preference: meta > ortho > para. epa.gov | epa.gov |

| 3-Chlorobenzoate Analogs | Substituents at para position | Electron-donating groups (-NH2, -OH) at the para position inhibit reductive dechlorination. asm.org | asm.org |

| Methyl Dichlorobenzoates | Two chlorine atoms | Dechlorination rate and regioselectivity are dependent on the specific substitution pattern. researchgate.net | researchgate.net |

Comparison of Reactivity Profiles with Other Halogenated Benzoates and Their Methyl Esters

The reactivity of halogenated benzoates is profoundly influenced by the nature of the halogen substituent. The carbon-halogen bond strength decreases in the order of C-F > C-Cl > C-Br > C-I. Consequently, the bond becomes more susceptible to reductive cleavage as one moves down the halogen group. For reductive dehalogenation, the reduction potential becomes less negative from C-Cl to C-I, making iodinated and brominated compounds generally more reactive than their chlorinated counterparts. mdpi.com

Studies comparing various halogenated benzoates have demonstrated this trend. For instance, in studies stimulating polychlorinated biphenyl (B1667301) (PCB) dechlorination, specific isomers of brominated and iodinated benzoates were found to be effective, while the tested fluorinated and chlorinated benzoates were not. dss.go.th This highlights the greater reactivity of bromo- and iodo-benzoates in these biological systems.

The presence of the methyl ester group also modulates reactivity compared to the parent benzoic acid. While the ester group can be hydrolyzed to the corresponding benzoate (B1203000) by microbial action, its initial presence affects the molecule's properties, such as solubility and electronic distribution. dss.go.thcymitquimica.com For example, the methyl ester of 4-bromobenzoic acid was observed to be hydrolyzed to 4-bromobenzoate (B14158574) before it became effective in priming PCB dechlorination. dss.go.th In photoredox-catalyzed reductions, methyl 4-chlorobenzoate (B1228818) showed high conversion rates, indicating the esterified form is susceptible to certain chemical degradation pathways. mdpi.com

The table below summarizes the relative reactivity of different halogenated benzoates and their esters based on the type of halogen.

| Halogenated Benzoate Type | General Reactivity Trend (Reductive Dehalogenation) | Rationale | Citation |

| Fluoro-benzoates | Least reactive | Strongest carbon-halogen bond (C-F). dss.go.th | dss.go.th |

| Chloro-benzoates | Less reactive | Strong C-Cl bond, high reduction potential. mdpi.comdss.go.th | mdpi.comdss.go.th |

| Bromo-benzoates | More reactive | Weaker C-Br bond compared to C-Cl. mdpi.comdss.go.th | mdpi.comdss.go.th |

| Iodo-benzoates | Most reactive | Weakest carbon-halogen bond (C-I), most favorable reduction potential. mdpi.comdss.go.th | mdpi.comdss.go.th |

Molecular Basis of Interactions with Enzymes and Bioremediation Systems

The bioremediation of this compound is contingent on its interaction with specific microbial enzymatic systems. In anaerobic environments, the primary and essential step for the breakdown of highly chlorinated compounds is reductive dehalogenation. epa.govwur.nl This process is catalyzed by dehalogenase enzymes, which are often inducible, meaning their production is triggered by the presence of the halogenated substrate. epa.gov The reaction involves the replacement of a chlorine atom with a hydrogen atom, a process that is biologically catalyzed and essential before the aromatic ring can be further broken down. asm.org

Once one or more chlorine atoms are removed, the resulting chlorobenzoate or benzoate molecule must typically be activated to enter central metabolic pathways. This activation is often achieved through thioesterification with coenzyme A (CoA), a reaction catalyzed by enzymes known as CoA ligases. wur.nlnih.gov For example, 4-chlorobenzoate:CoA ligase is a key enzyme in some bacteria that activates 4-chlorobenzoate for further degradation. nih.gov The substrate specificity of these ligases is a critical control point. The shape and electronic properties of the substrate-binding pocket determine which molecules can be processed. Rational design studies have shown that modifying amino acid residues within the binding site, for instance by replacing a large residue with a smaller one, can expand the enzyme's substrate range to accommodate differently substituted chlorobenzoates. nih.gov

Applications in Advanced Chemical Research and Synthesis

Utilization as an Intermediate in Complex Organic Synthesis

Methyl 2,3,6-trichlorobenzoate serves as a crucial building block in the intricate field of organic synthesis. Its unique substitution pattern, featuring chlorine atoms at the 2, 3, and 6 positions of the benzoate (B1203000) structure, presents both challenges and opportunities for chemists. The steric hindrance created by the chlorine atoms at the 2 and 6 positions can influence the reactivity of the molecule in nucleophilic substitution and oxidation reactions. vulcanchem.com This property is strategically exploited to direct reactions to specific sites on the molecule, allowing for the construction of complex molecular architectures.

The ester group in this compound enhances its solubility in organic solvents when compared to its carboxylic acid counterpart, 2,3,6-trichlorobenzoic acid, making it more amenable to a wider range of reaction conditions. vulcanchem.com A notable example of its application is in the synthesis of (aminocarbonyl)this compound. prepchem.com This transformation involves the reaction of 2,3,6-trichlorobenzoic acid with potassium hydroxide (B78521) and 2-chloroacetamide, demonstrating the utility of the trichlorobenzoate scaffold in introducing new functional groups. prepchem.com

Furthermore, the trichlorinated benzene (B151609) ring can undergo various chemical transformations. For instance, the chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions, or the compound can be reduced to form less chlorinated derivatives. The ester group itself can be hydrolyzed under acidic or basic conditions to yield 2,3,5-trichlorobenzoic acid and methanol (B129727), providing a pathway to other important chemical intermediates.

Role in Agrochemical Development as a Precursor Molecule

This compound and its related compounds have a significant history in the development of agrochemicals, particularly herbicides. wikipedia.orgebi.ac.uknih.gov The parent compound, 2,3,6-trichlorobenzoic acid (2,3,6-TBA), is a post-emergent herbicide. wikipedia.org this compound serves as a precursor to such herbicidal compounds. vulcanchem.com The biological activity of these chlorinated benzoates is a key factor in their use for pest and disease control in agriculture.

The synthesis of these agrochemicals often involves the esterification of the corresponding trichlorobenzoic acid. vulcanchem.com For example, 2,3,6-TBA is a synthetic auxin used to control broadleaf weeds in various cereal crops. ebi.ac.uk Although its use as an active ingredient in herbicides has been canceled in the United States, its derivatives and the synthetic pathways involving them remain relevant in the broader context of agrochemical research. wikipedia.orgnih.gov The development of pyridine-based pesticides, which are known for their high efficiency and low toxicity, often involves intermediates with similar halogenated aromatic structures. agropages.com

The following table provides a summary of related compounds and their roles in agrochemical development:

| Compound | Application/Role |

| 2,3,6-Trichlorobenzoic acid (2,3,6-TBA) | Post-emergent herbicide, synthetic auxin. wikipedia.orgebi.ac.uk |

| 3,6-Dichloro-2-hydroxy benzoic acid | Intermediate in the production of agrochemicals. lookchem.com |

| Halogenated Benzoates | Precursors for herbicides and fungicides. |

| Pyridine Pesticides | Highly efficient and low-toxicity pesticides. agropages.com |

Employed as a Model Compound in Biochemical Assays and Enzyme Inhibition Studies

The interaction of chlorinated aromatic compounds with biological systems is a significant area of research, and this compound and its analogs serve as valuable model compounds in these studies. The metabolism of chlorobenzoates by microorganisms has been a subject of investigation. For instance, Pseudomonas putida P111 can grow on 2,3,5-trichlorobenzoate, highlighting the microbial degradation pathways for these compounds. researchgate.net

In the context of biochemical assays, cometabolism studies have utilized 2,3,6-trichlorobenzoate to accumulate specific biochemical products. cdnsciencepub.com In one such study, bacterial cells converted 95% of the supplied 2,3,6-trichlorobenzoate to 3,5-dichlorocatechol (B76880), demonstrating its utility in producing valuable biochemicals. cdnsciencepub.com

Furthermore, enzyme inhibition is a critical mechanism for the action of many drugs and pesticides. pioneerpublisher.com While direct enzyme inhibition studies on this compound are not extensively detailed in the provided search results, the broader class of chlorinated compounds is known to interact with enzymes. clockss.org For example, some chlorinated compounds can inhibit key metabolic enzymes. The study of such interactions is crucial for understanding the biological activity and potential toxicity of these chemicals.

Contribution to the Synthesis of Diverse Benzoic Acid Derivatives

This compound is a versatile starting material for the synthesis of a wide array of benzoic acid derivatives. The reactivity of the ester and the chlorine substituents allows for a variety of chemical modifications.

One key transformation is the hydrolysis of the ester group to form 2,3,6-trichlorobenzoic acid. vulcanchem.com This acid can then be used in further synthetic steps. For example, a patent describes the synthesis of 2-hydroxy-3,6-dichlorobenzoic acid from 2,3,6-trichlorobenzoic acid sodium salt via a nucleophilic substitution reaction with sodium hydroxide in methanol. google.com

The chlorine atoms on the benzene ring can also be manipulated. For instance, a patent outlines the preparation of 2-methoxy-3,5,6-trichlorobenzoic acid by treating the alkali metal salt of 3,5,6-trichlorosalicylic acid with dimethyl sulfate. googleapis.com This demonstrates the potential to introduce different functional groups onto the trichlorinated ring.

The following table summarizes some of the benzoic acid derivatives that can be synthesized from or are related to this compound:

| Starting Material/Related Compound | Synthetic Product/Derivative |

| 2,3,6-Trichlorobenzoic acid sodium salt | 2-Hydroxy-3,6-dichlorobenzoic acid. google.com |

| 3,5,6-Trichlorosalicylic acid (as alkali metal salt) | 2-Methoxy-3,5,6-trichlorobenzoic acid. googleapis.com |

| Methyl 2,3,5-trichlorobenzoate | 2,3,5-Trichlorobenzoic acid and methanol (via hydrolysis). |

| 2,3,6-Trichlorobenzoic acid | (Aminocarbonyl)this compound. prepchem.com |

These examples underscore the importance of this compound as a foundational molecule in the synthesis of a diverse range of substituted benzoic acids, which in turn can be utilized in various fields of chemical research and development.

Future Research Directions and Emerging Paradigms for Methyl 2,3,6 Trichlorobenzoate

Development of Green Chemistry Approaches for Synthesis and Derivatization

Future research will likely focus on developing environmentally benign methods for the synthesis and modification of methyl 2,3,6-trichlorobenzoate, moving away from traditional chemical processes that often generate hazardous waste. researchgate.net Green chemistry principles, such as atom economy, use of safer solvents, and energy efficiency, are central to this shift. ijsrst.com

Key areas of exploration include:

Alternative Energy Sources: Microwave irradiation, ultrasonication, and photocatalysis are emerging as effective methods to accelerate chemical reactions, often leading to higher yields in shorter timeframes with reduced energy consumption. encyclopedia.pub

Solvent-Free and Safer Solvent Systems: Research into solvent-free reaction conditions, such as grinding or ball milling, minimizes waste and exposure to volatile organic compounds (VOCs). encyclopedia.pubsemanticscholar.org When solvents are necessary, the focus is on green alternatives like water, supercritical carbon dioxide (scCO₂), and ionic liquids, which are less toxic and have a smaller environmental footprint. researchgate.netijsrst.commdpi.com

Catalytic Innovations: The development of highly selective and recyclable catalysts can reduce waste by avoiding the need for stoichiometric reagents and preventing unwanted side reactions. researchgate.net This includes biocatalysis, which utilizes enzymes for highly specific transformations under mild conditions.

Table 1: Comparison of Traditional vs. Green Synthesis Approaches

| Feature | Traditional Synthesis | Green Chemistry Approach |

| Solvents | Often uses volatile, toxic organic solvents. | Prioritizes solvent-free conditions or the use of green solvents (water, scCO₂). ijsrst.com |

| Energy | Typically relies on prolonged heating. | Utilizes energy-efficient methods like microwave or ultrasonic irradiation. encyclopedia.pub |

| Catalysts | May use stoichiometric and hazardous reagents. | Employs selective, recyclable catalysts to improve atom economy. researchgate.net |

| Waste | Can generate significant amounts of hazardous byproducts. | Designed to minimize waste and create biodegradable products. ijsrst.com |

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

To optimize the synthesis and derivatization of this compound, advanced spectroscopic techniques for real-time monitoring are crucial. These process analytical technologies (PAT) allow for immediate adjustments to reaction conditions, ensuring higher yields and purity.

Future research in this area could involve:

In-line and On-line Monitoring: Implementing fiber-optic probes directly into the reaction vessel (in-line) or diverting a small portion of the process stream for analysis (on-line) provides real-time data without disrupting the reaction. academie-sciences.fr

Spectroscopic Techniques:

FTIR and Raman Spectroscopy: These methods can monitor the concentration of reactants, intermediates, and products by tracking their unique vibrational signatures. researchgate.net

Near-Infrared (NIR) Spectroscopy: NIR is particularly useful for monitoring bulk reactions, as it can analyze thicker samples than traditional infrared spectroscopy. academie-sciences.fr

FlowNMR Spectroscopy: Nuclear Magnetic Resonance (NMR) in a flow setup offers detailed structural information for non-invasive, real-time analysis of reaction kinetics and mechanisms. researchgate.net

Fluorescence-Based Probes: The development of molecular probes that change their fluorescence upon reacting with specific functional groups can offer a highly sensitive method for tracking reaction progress. acs.org

Integrated Computational and Experimental Studies for Predictive Modeling

The integration of computational modeling with experimental work is a powerful paradigm for accelerating research and development. arxiv.org This approach can predict the properties and reactivity of this compound, guiding experimental design and reducing the need for trial-and-error synthesis. ornl.gov

Key aspects of this integrated approach include:

Multi-Scale Modeling: Computational techniques can model material behavior at various levels, from the electronic structure (Density Functional Theory) to the macroscopic properties (Finite Element Analysis). sustainability-directory.com

Predictive Algorithms: Machine learning and artificial intelligence can analyze large datasets to identify patterns and build models that predict reaction outcomes, material properties, or biological activity. sustainability-directory.commdpi.com

Co-Design of Experiments and Simulations: A synergistic workflow where computational predictions guide experimental investigations, and the resulting experimental data is used to refine and validate the computational models. arxiv.org This iterative process enhances the predictive accuracy of the models.

Engineered Microbial Systems for Enhanced Bioremediation

Given that polychlorinated aromatic compounds can be environmental pollutants, developing effective bioremediation strategies is a critical area of research. Engineered microbial systems offer a promising and sustainable approach to degrade this compound and its parent acid, 2,3,6-trichlorobenzoic acid.

Future directions in this field involve:

Synthetic Biology and Metabolic Engineering: The rise of synthetic biology provides tools to rationally design and engineer bacteria with novel or enhanced metabolic pathways for degrading specific pollutants. muni.cznih.gov This could involve assembling enzymatic pathways from different organisms into a single microbial host.

Engineering Microbial Consortia: Instead of a single "superbug," research is moving towards designing stable communities of microbes where different species carry out sequential steps in a degradation pathway. mdpi.com This can lead to more robust and complete mineralization of the target compound.

Biosensor Development: Whole-cell biosensors, which use reporter genes like Green Fluorescent Protein (GFP), can be engineered to detect the presence and bioavailability of specific pollutants like chlorobenzoates. nih.govresearchgate.net These biosensors are valuable tools for monitoring the effectiveness of bioremediation efforts in real-time. nih.gov While some microbes can degrade chlorophenols, the degradation of chlorobenzoates can be more challenging. asm.org

Exploration of Novel Catalytic Transformations and Selectivity Control

Research into novel catalytic methods can unlock new ways to functionalize or transform this compound with high precision and selectivity. This is particularly important for creating new derivatives with potentially valuable properties.

Promising areas for future research include:

Selective Dechlorination: Developing catalysts that can selectively remove one or more chlorine atoms from the aromatic ring would allow for the synthesis of a range of less-chlorinated benzoate (B1203000) derivatives. rsc.org This is a significant challenge due to the stability of the carbon-chlorine bond.

C-H Activation: Catalysts that can selectively activate and functionalize the C-H bonds on the aromatic ring would open up a vast chemical space for creating novel derivatives without requiring pre-functionalized starting materials.

Photoredox Catalysis: The use of light-driven catalysts offers mild and efficient ways to perform a variety of chemical transformations, including dehalogenation and cross-coupling reactions, which could be applied to this compound. tdx.cat

Control of Selectivity: For a molecule with multiple reactive sites like this compound, controlling the selectivity of a reaction is paramount. Future research will focus on designing catalysts and reaction conditions that can precisely target a specific position on the molecule, avoiding mixtures of products. acs.org

常见问题

Q. What are the recommended analytical methods for detecting and quantifying Methyl 2,3,6-trichlorobenzoate in complex matrices?

To analyze this compound, gas chromatography (GC) coupled with mass spectrometry (MS) is widely used due to its sensitivity for chlorinated aromatic compounds. For residue analysis in environmental or biological samples, employ a multi-step extraction protocol using acetonitrile or dichloromethane, followed by clean-up via solid-phase extraction (SPE) with C18 cartridges. Calibration curves should be validated against certified reference standards. The compound’s CAS RN (2694-06-6) and molecular weight (224.45 g/mol) aid in spectral identification .

Q. How is this compound synthesized, and what intermediates are critical for regioselective chlorination?

A common synthesis route involves the esterification of 2,3,6-trichlorobenzoic acid (CAS RN: 50-31-7) using methanol under acidic catalysis (e.g., H₂SO₄). Alternatively, stepwise chlorination of methyl benzoate via electrophilic aromatic substitution can be employed, where the substitution pattern is controlled using directing groups. For example, pre-functionalization with electron-withdrawing groups (e.g., nitro) at specific positions ensures regioselective chlorination. Quantum chemical calculations (e.g., DFT) help predict reactive sites .

Advanced Research Questions

Q. How does the substitution pattern of this compound influence its reactivity in electroreduction studies?

Electroreduction of polychlorinated benzoates, including this compound, shows pronounced regioselectivity dependent on the positions of chlorine substituents. In aprotic solvents (e.g., DMF) with tetraalkylammonium salts as supporting electrolytes, dechlorination occurs preferentially at meta positions due to steric and electronic effects. Hydrogenation of the aromatic ring and reduction of the ester group to a hydroxymethyl group are competing pathways. Mechanistic studies using cyclic voltammetry and computational modeling (e.g., HOMO-LUMO analysis) are essential to elucidate these trends .

Q. What strategies mitigate contradictions in data when studying the herbicidal activity of this compound derivatives?

Discrepancies in bioactivity data often arise from variations in soil pH, organic matter content, or enzymatic degradation rates. For structure-activity relationship (SAR) studies, standardize testing conditions (e.g., OECD guidelines) and use isotopically labeled analogs (e.g., ¹⁴C-labeled) to track metabolic pathways. The potassium salt of 2,3,6-trichlorobenzoate (CAS RN: 4559-30-2) exhibits enhanced solubility and herbicidal efficacy compared to the free acid, highlighting the role of counterions in bioavailability .

Q. How can computational methods predict the environmental persistence and toxicity of this compound?

Use quantitative structure-activity relationship (QSAR) models to estimate properties like log Kow (octanol-water partition coefficient) and biodegradation half-lives. Molecular docking simulations with plant acetolactate synthase (ALS) enzymes reveal binding affinities correlated with herbicidal potency. Experimental validation via microcosm studies (e.g., soil/water systems) and high-resolution mass spectrometry (HRMS) for metabolite identification are critical to refine predictions .

Methodological Notes

- Synthesis Optimization : For scale-up, replace traditional chlorination methods with catalytic approaches (e.g., FeCl₃ nanoparticles) to reduce waste .

- Analytical Cross-Validation : Cross-check GC-MS results with HPLC-UV (λ = 210–230 nm) to confirm peak purity in complex matrices .

- Mechanistic Studies : Combine in situ FTIR spectroscopy with electrochemical methods to monitor intermediate species during reduction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。